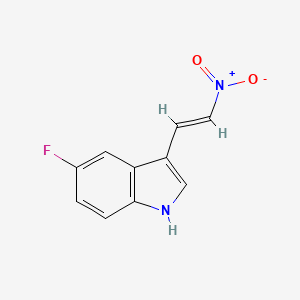

5-Fluoro-3-(2-nitrovinyl)indole

Beschreibung

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. diva-portal.org This designation stems from its widespread presence in a vast number of natural products, alkaloids, and synthetic molecules that exhibit a broad spectrum of biological activities. diva-portal.orgnih.govresearchgate.net The structural versatility of the indole ring allows it to interact with a multitude of biological targets, including enzymes and receptors, making it a cornerstone in drug discovery. chemimpex.comuni.lu

The significance of the indole nucleus is underscored by its presence in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. diva-portal.org This inherent biological relevance has spurred extensive research, leading to the development of numerous indole-containing drugs with applications in treating a wide array of conditions, including cancer, inflammation, infections, and neurological disorders. chemimpex.comuni.lu The ability to readily modify the indole core at various positions allows chemists to fine-tune the pharmacological properties of these derivatives, optimizing their efficacy and selectivity. chemimpex.comgoogle.com

Overview of Nitrovinyl Indoles in Organic Synthesis and Bioactive Molecules

Within the broad family of indole derivatives, nitrovinyl indoles represent a class of compounds characterized by a nitrovinyl group (-CH=CH-NO₂) typically attached at the 3-position of the indole ring. This electron-withdrawing group significantly influences the reactivity of the molecule, making nitrovinyl indoles valuable intermediates in organic synthesis. chemimpex.com They serve as versatile building blocks, capable of participating in various chemical transformations such as cycloadditions and cross-coupling reactions to construct more complex molecular architectures. chemimpex.com

Beyond their synthetic utility, nitrovinyl indoles have demonstrated notable biological activities. The parent compound, 3-(2-nitrovinyl)indole, has been found to exhibit anticancer properties by inhibiting tubulin polymerization. researchgate.net This activity highlights the potential of the nitrovinyl moiety to confer cytotoxic effects, a desirable attribute in the development of new oncologic agents. The reactivity of the nitrovinyl group also makes these compounds of interest in biochemical research for studying enzyme interactions and mechanisms. nih.gov

Specific Research Focus on 5-Fluoro-3-(2-nitrovinyl)indole

The specific compound, this compound, combines the key features of a fluorinated indole with a nitrovinyl substituent. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacodynamic properties. nih.gov This modification can lead to increased bioavailability and potency of a drug candidate.

While extensive published studies on the biological activities of this compound are not widely available, it is recognized as a versatile research chemical and a key intermediate in the synthesis of novel compounds, particularly in the areas of cancer and neurological disorders. chemimpex.com Its value lies in its potential to be elaborated into more complex molecules that may possess enhanced therapeutic properties, leveraging both the biological footprint of the indole core and the specific electronic contributions of the fluoro and nitrovinyl groups. chemimpex.com

The unique electronic properties conferred by the fluorine and nitro groups also suggest potential applications in materials science, such as in the development of organic electronic devices, sensors, and fluorescent probes for biological imaging. chemimpex.com

Below is a table summarizing the key chemical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂O₂ | nih.gov |

| Molecular Weight | 206.17 g/mol | nih.gov |

| IUPAC Name | 5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole | nih.gov |

| CAS Number | 208645-53-8 | nih.gov |

| Appearance | Not specified | |

| Melting Point | 160-164 °C |

This data is based on publicly available chemical information and may not represent exhaustive experimental findings.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJWSVNMVSDEH-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208645-53-8 | |

| Record name | 208645-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 5 Fluoro 3 2 Nitrovinyl Indole

Cyclization Reactions

The strategic placement of the nitrovinyl group on the indole (B1671886) ring facilitates a range of cyclization reactions, providing pathways to diverse and complex heterocyclic systems. These transformations are key to building polycyclic frameworks from the relatively simple indole starting material.

Electrocyclic Cyclization to β-Carbolines

The transformation of 3-(2-nitrovinyl)indoles into the β-carboline skeleton can be achieved through thermal or microwave-assisted electrocyclic cyclization. mdpi.com This process involves the cyclization of a transient heterotrienic system derived from the starting material. Research has demonstrated that heating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in n-butanol using microwave irradiation at high temperatures leads to the formation of the corresponding β-carboline N-oxide. mdpi.com

For instance, the synthesis of (E)-5-Fluoro-2-methyl-3-(2-nitrovinyl)-1H-indole is accomplished by the reaction of 5-fluoro-2-methyl-1H-indole-3-carbaldehyde with nitromethane (B149229) in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com Subsequent microwave heating of this substrate can then induce the electrocyclic reaction to form the fluorinated β-carboline structure. A two-stage temperature approach, utilizing microwave heating first at a lower temperature to form the nitrovinylindole intermediate in situ, followed by a higher temperature for the cyclization, has been found to be effective for synthesizing a variety of substituted β-carbolines. mdpi.com

| Starting Material | Reaction Condition | Product |

| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Microwave, 200 °C, 1 h, n-butanol | β-carboline N-oxide |

| 5-fluoro-2-methyl-1H-indole-3-carbaldehyde & nitromethane | Reflux, 6 h, Ammonium acetate | (E)-5-Fluoro-2-methyl-3-(2-nitrovinyl)-1H-indole |

Spirocyclization to Spiro[indole-3,5′-isooxazoles]

A significant transformation of 3-(2-nitrovinyl)indoles, including the 5-fluoro derivative, is their conversion into spiro[indole-3,5′-isooxazoles]. This is accomplished through a one-pot sequence that combines the conjugate addition of a Grignard reagent to the nitrovinyl group followed by a Brønsted acid-assisted spirocyclization. nih.govrsc.org This method is highly diastereoselective and provides access to 4'H-spiro[indole-3,5′-isoxazoles], including derivatives with alkyl substituents at the 4'-position that are otherwise difficult to obtain. nih.govrsc.org

The success of the spirocyclization step is highly dependent on the pH of the workup; a very low pH using concentrated acid is crucial for the formation of the spirocyclic product. rsc.org If the reaction is quenched with water or weaker acids, a linear nitroalkane intermediate is formed, which does not convert to the desired spiro compound upon subsequent acidification. rsc.org An alternative approach involves an acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes, which also yields diastereomerically pure 4'H-spiro[indole-3,5′-isoxazoles]. researchgate.netnih.gov

Reduction Reactions

The nitrovinyl group of 5-Fluoro-3-(2-nitrovinyl)indole is a key functional handle that can be readily reduced to an aminoethyl group, providing a direct route to valuable tryptamine (B22526) derivatives.

Conversion of the Nitrovinyl Group to Tryptamine Derivatives

The synthesis of tryptamine derivatives from 3-(2-nitrovinyl)indoles is a well-established and crucial transformation. The conventional method often employs powerful reducing agents like lithium aluminium hydride (LiAlH₄) in anhydrous solvents. tci-thaijo.org However, this approach has notable drawbacks, especially for substrates containing halogen substituents, such as this compound. The harsh conditions can lead to partial dehalogenation, resulting in a mixture of the desired halotryptamine and the corresponding non-halogenated tryptamine. tci-thaijo.org

To circumvent these issues, a three-step synthetic route has been developed starting from the corresponding indole-3-carboxaldehyde. This involves:

A Henry reaction to form the 3-(2-nitrovinyl)indole derivative.

Reduction of the double bond using sodium borohydride (B1222165) (NaBH₄) to yield the 3-(2-nitroethyl)indole intermediate.

Reduction of the nitro group to the primary amine to form the final tryptamine derivative. tci-thaijo.org

Catalytic Reduction Methods

Modern catalytic methods offer milder and more selective alternatives for the reduction of the nitrovinyl group, avoiding the use of harsh and expensive reagents. tci-thaijo.org A particularly effective system for the final step of converting 3-(2-nitroethyl)indoles to tryptamines is the combination of sodium borohydride (NaBH₄) as the reducing agent and nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) as a catalyst. tci-thaijo.org This reaction proceeds efficiently in a mixed solvent system of acetonitrile (B52724) and water at room temperature. tci-thaijo.org

This catalytic system is advantageous as it is less sensitive to air and moisture and preserves the halogen substituent on the indole ring, making it highly suitable for the synthesis of 5-fluorotryptamine (B1197405) from its 3-(2-nitrovinyl)indole precursor. tci-thaijo.org Catalytic reduction is a versatile strategy for reducing aromatic nitro compounds, though controlling the reaction to avoid over-reduction to the thermodynamically stable amine can be challenging. mdpi.com The choice of catalyst and reaction conditions is therefore critical to achieving the desired product selectively. mdpi.com

| Reduction Step | Reagent(s) | Product | Key Advantage |

| Traditional Method | |||

| Nitrovinyl to Amine | LiAlH₄ | Tryptamine | Powerful reduction |

| Modern Catalytic Method | |||

| Nitrovinyl to Nitroethyl | NaBH₄ | 3-(2-nitroethyl)indole | Milder conditions |

| Nitroethyl to Amine | NaBH₄ / Ni(OAc)₂·4H₂O | Tryptamine | Preserves halogen substituents |

Nucleophilic Addition Reactions

The electron-deficient double bond in the 2-nitrovinyl substituent of this compound makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. This reactivity is fundamental to many of its synthetic applications.

The conjugate addition of Grignard reagents is a prime example of this reactivity. nih.govrsc.org In this reaction, the organometallic reagent acts as a carbon-based nucleophile, attacking the β-carbon of the nitrovinyl group. This addition is the initial and crucial step in the one-pot synthesis of spiro[indole-3,5′-isooxazoles]. nih.gov The resulting intermediate is then primed for the subsequent acid-catalyzed cyclization.

Furthermore, the indole nitrogen itself, particularly after modification with an electron-withdrawing group, can act as a nucleophile. While typically the C3 position of indole is nucleophilic, installing a nitro group at this position alters the electronic properties. In certain contexts, such as the reaction with para-quinone methides, N-protected 3-nitroindoles can participate as N-centered nucleophiles in aza-1,6-Michael additions. mdpi.com This reactivity is highly dependent on the electronic nature of the substituents on the indole ring. For this specific type of reaction to proceed, an electron-withdrawing group at the C3-position is essential, and an electron-withdrawing protecting group on the indole nitrogen plays a crucial role in facilitating the reaction. mdpi.com

Michael Addition with Activated Methylenes

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a range of nucleophiles, particularly activated methylene (B1212753) compounds (1,3-dicarbonyls). This reaction provides a powerful method for carbon-carbon bond formation.

Research on the parent compound, 3-(2-nitrovinyl)indole, demonstrates that this reaction can proceed efficiently. For instance, the addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, followed by cyclocondensation, has been used to synthesize indole derivatives bearing pyrazole (B372694) or isoxazole (B147169) rings. researchgate.net This approach is notable for not requiring the protection of the indole nitrogen, especially when using microwave activation. researchgate.net

The reaction is typically base-catalyzed, with common bases including potassium carbonate or sodium acetate. nih.gov Studies have shown that these additions can be carried out under solvent-free conditions, often facilitated by ultrasound activation, leading to excellent yields of the corresponding Michael adducts. nih.gov The nucleophiles in these reactions are generated from activated methylene compounds such as acetylacetone (B45752) and ethyl acetoacetate. researchgate.net

Table 1: Representative Michael Addition Reactions with 3-(2-nitrovinyl)indoles This table is based on reactions with the parent 3-(2-nitrovinyl)indole structure and is representative of the reactivity expected for the 5-fluoro derivative.

| Nucleophile (Activated Methylene) | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | K₂CO₃ | Ultrasound, Solvent-free | 3-(1-(1H-indol-3-yl)-2-nitroethyl)pentane-2,4-dione | nih.gov |

| Ethyl Acetoacetate | NaOAc | Ultrasound, Solvent-free | Ethyl 2-acetyl-3-(1H-indol-3-yl)-4-nitrobutanoate | nih.gov |

Catalyst-Free Additions

In line with the principles of green chemistry, catalyst-free reactions involving indole derivatives have garnered significant interest. The inherent nucleophilicity of the indole ring allows it to react with strong Michael acceptors without the need for a catalyst.

A notable example is the catalyst-free synthesis of 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles, which is achieved by reacting various indoles with β-fluoro-β-nitrostyrenes in water. lookchem.com This process highlights the ability of the indole C3 position to act as a nucleophile towards highly electrophilic alkenes. Given that this compound is itself a potent Michael acceptor, it is primarily expected to react as the electrophile in such additions. However, the development of catalyst-free methods for related systems underscores a broader trend in indole chemistry. lookchem.com Metal-free approaches for synthesizing functionalized indoles are also being developed, which often rely on base-catalyzed intramolecular cyclizations rather than intermolecular additions. chemistryviews.org

Further Synthetic Transformations and Applications

The strategic placement of the fluoro and nitrovinyl groups on the indole scaffold opens up numerous avenues for further molecular diversification. chemimpex.com

Cross-Coupling Reactions

The 5-fluoroindole (B109304) core is a robust scaffold that is amenable to various transition metal-catalyzed cross-coupling reactions. chemimpex.com While the nitrovinyl group itself is not typically used as a coupling handle, the indole ring can be functionalized with halogens (e.g., iodine at the C3 position) to enable such transformations. nih.gov

Studies on related 5-fluoro-3-iodo-1H-indole-2-carbonitriles have demonstrated successful Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions. nih.gov These reactions allow for the introduction of a wide array of aryl, alkynyl, and other substituents onto the indole framework, showcasing the compatibility of the 5-fluoro substitution pattern with common palladium-catalyzed methodologies. nih.govgrafiati.com This suggests that this compound could be integrated into synthetic routes that utilize cross-coupling as a key diversification step, either before or after the transformation of the nitrovinyl moiety.

Cycloaddition Reactions

The indole nucleus is an active participant in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. chemimpex.com These reactions can involve the indole acting as a 2π, 3π, or 5π component.

[3+2] Cycloadditions : Nickel-catalyzed formal [3+2] cycloaddition reactions between N-substituted indoles and donor-acceptor cyclopropanes have been developed to synthesize cyclopenta[b]indoles with high regioselectivity. mdpi.com This type of reaction constructs a five-membered ring fused to the indole core.

[5+2] Cycloadditions : A dearomative [5+2] cycloaddition between indoles and oxidopyrylium ylides has been reported, providing access to highly functionalized and synthetically challenging oxacyclohepta[b]indoles. nih.gov This reaction proceeds under mild conditions and demonstrates the utility of indoles in constructing seven-membered rings.

Functional Group Diversification Strategies

The nitrovinyl group is not merely an activating group but also a versatile functional handle that can be converted into other important functionalities. The Michael adducts formed from reactions with this compound serve as valuable precursors for further synthesis. lookchem.com

Key transformations of the nitro group include:

Reduction to an amino group : The nitro group can be reduced to a primary amine, which can then be further functionalized. This opens the door to the synthesis of tryptamine derivatives.

Nef Reaction : The nitroalkane moiety can be converted into a ketone or aldehyde through the Nef reaction.

Denitration : The nitro group can be removed under reductive conditions.

Furthermore, the introduction of perfluoroalkyl groups onto the indole ring is another advanced diversification strategy. chemistryviews.orgresearchgate.net Metal-free methods have been developed for the synthesis of 3-nitro-2-(per)fluoroalkyl indoles via base-catalyzed intramolecular cyclization. chemistryviews.org These strategies, combined with the reactivity of the nitrovinyl group, provide a rich platform for creating a diverse library of fluorinated indole derivatives for various research applications. chemimpex.com

Biological Activities and Mechanistic Investigations in Preclinical Models

Antineoplastic and Antiproliferative Activities

Derivatives of the indole (B1671886) scaffold have demonstrated significant potential as anticancer agents through various mechanisms. The introduction of specific substituents, such as fluorine atoms and nitro groups, has been a key strategy in developing potent antineoplastic compounds. chemimpex.com

Efficacy Against Various Cancer Cell Lines (e.g., A549, HT29, PC3, HepG2, MCF7)

A wide range of substituted indole derivatives have shown potent cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The presence of a fluorine atom on the indole ring, as seen in 5-Fluoro-3-(2-nitrovinyl)indole, is a common feature in many active compounds. For instance, various 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been reported to be highly effective against the A549 human lung cancer cell line. Similarly, other indole-based compounds have demonstrated considerable inhibitory effects against human breast cancer (MCF-7), liver cancer (HepG2), and additional lung cancer cell lines. nih.gov

The antiproliferative activity is often dose-dependent, with specific derivatives showing IC₅₀ values in the low micromolar, and sometimes nanomolar, range. These findings highlight the versatility of the indole scaffold in targeting a variety of cancer types.

Table 1: Antiproliferative Activity of Selected Indole Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole-based Benzimidazole Derivative (Compound 9) | A549 (Lung) | 2.4 ± 0.42 | nih.gov |

| Indole-based Benzimidazole Derivative (Compound 9) | HepG2 (Liver) | 3.8 ± 0.5 | nih.gov |

| Indole-based Benzimidazole Derivative (Compound 9) | MCF-7 (Breast) | 5.1 ± 0.42 | nih.gov |

| Phosphomolybdate Hybrid (Compound 1) | A549 (Lung) | 25.17 | nih.gov |

| Phosphomolybdate Hybrid (Compound 1) | HepG2 (Liver) | 33.79 | nih.gov |

| Phosphomolybdate Hybrid (Compound 1) | MCF-7 (Breast) | 32.11 | nih.gov |

Molecular Mechanisms of Action

The anticancer effects of indole derivatives are attributed to their ability to interfere with multiple critical cellular processes, including microtubule dynamics, signal transduction pathways, cell cycle progression, and programmed cell death.

A primary mechanism of action for many antineoplastic indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules are essential for cell division, and their disruption triggers mitotic arrest and subsequent cell death. nih.gov These indole compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of α,β-tubulin heterodimers into microtubules. nih.govmdpi.comnih.gov The 3-position of the indole ring is a common attachment point for pharmacophores, such as the trimethoxyphenyl group found in the potent natural tubulin inhibitor Combretastatin A-4, that enhance binding to this site. nih.gov The nitrovinyl group at this position in this compound suggests a potential for interaction with this critical pocket.

Substituted indoles are a key structural motif in a multitude of kinase inhibitors. nih.gov These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic therapies, and many indole-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov

Furthermore, certain indole derivatives function as multi-kinase inhibitors, targeting a range of kinases including Platelet-Derived Growth Factor Receptors (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and members of the Raf family (B-Raf). This multi-targeted approach can offer a broader spectrum of anticancer activity.

Table 2: Kinase Inhibition Profile of Representative Indole-Based Inhibitors

| Inhibitor (Class) | Target Kinases | Reference |

|---|---|---|

| Sorafenib (Indole-based) | VEGFR-2, VEGFR-3, PDGFR-β, B-Raf, FLT3, c-KIT | |

| Axitinib (Indole-based) | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit | |

| Sunitinib (Fluoro-indole based) | VEGFR, PDGFRβ, KIT | |

| ODM-203 (Indole-based) | VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4 | nih.gov |

By disrupting cellular processes like microtubule formation or kinase signaling, indole derivatives can effectively halt the cell cycle, preventing cancer cell proliferation. nih.gov The specific phase of arrest can depend on the compound's precise mechanism. Inhibition of tubulin polymerization classically leads to arrest in the G2/M phase of the cell cycle, as the cell is unable to form a proper mitotic spindle. nih.govmdpi.comnih.gov Studies on various indole compounds confirm their ability to induce a significant accumulation of cells in the G2/M phase. nih.govnih.govnih.gov

Alternatively, some indole derivatives can induce cell cycle arrest at the G1/S checkpoint. nih.gov This can occur through the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, preventing the cell from initiating DNA synthesis. For example, the indirubin (B1684374) derivative 5'-nitro-indirubinoxime has been shown to partially arrest cells in the G1 phase by reducing the levels of CDK4 and cyclin D1/D3. nih.gov Certain natural compounds have also been found to induce G0/G1 phase arrest in breast and colorectal cancer cells. nih.gov

The ultimate fate of cancer cells following treatment with effective indole derivatives is often apoptosis, or programmed cell death. This process is executed by a family of proteases called caspases, with Caspase-3 being a key executioner caspase. nih.gov The activation of Caspase-3 is a common downstream event following cell cycle arrest and other cellular stresses induced by these compounds. nih.govnih.gov

The induction of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). amazonaws.com Anticancer indole derivatives can shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This disruption of the Bcl-2 family's delicate equilibrium leads to mitochondrial dysfunction and the activation of the caspase cascade, culminating in cell death. nih.govnih.gov

Activity in Hypoxic Microenvironments

Hypoxic microenvironments, characterized by low oxygen levels, are a key feature of solid tumors and are associated with cancer progression and resistance to therapy. Compounds that are selectively active in these conditions are of significant interest in oncology research.

Despite the presence of a nitro group, which can sometimes confer activity under hypoxic conditions, there is currently no published scientific literature or available data detailing the specific activity of this compound within hypoxic microenvironments.

Antimicrobial Activities

The search for novel antimicrobial agents is a global health priority. While indole derivatives have been a source of antimicrobial compounds, the specific efficacy of this compound has not been detailed in peer-reviewed studies.

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli)

Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are common targets for antibacterial drug discovery. There are no specific research findings available that document the antibacterial spectrum or efficacy of this compound against these or other bacteria.

Table 1: Antibacterial Efficacy Data for this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Data Source |

|---|---|---|

| Staphylococcus aureus | No Data Available | N/A |

Antifungal Efficacy (e.g., Candida albicans)

Candida albicans is a prevalent fungal pathogen responsible for a range of infections. Scientific investigation into the potential antifungal properties of this compound has not been reported.

Table 2: Antifungal Efficacy Data for this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Data Source |

|---|

Antiviral Activities (e.g., against RNA and DNA viruses, HIV-1, HCV)

The broad structural diversity of indole-containing molecules has led to their investigation as potential antiviral agents. However, there is a lack of published data concerning the in vitro or in vivo antiviral activity of this compound against any RNA or DNA viruses, including Human Immunodeficiency Virus-1 (HIV-1) or Hepatitis C Virus (HCV).

Anti-inflammatory Properties

Inflammation is a key pathological process in a multitude of diseases. While other fluorinated indole analogs have been investigated for anti-inflammatory effects, there are no specific studies on the anti-inflammatory properties of this compound. Research detailing its effects on inflammatory pathways, cytokine production, or enzyme activity is not present in the current scientific literature.

Antioxidant Potential

Compounds with antioxidant potential can neutralize harmful reactive oxygen species, protecting cells from oxidative stress. The antioxidant capacity of this compound has not been evaluated in any published studies. There is no available data from assays that would determine its ability to scavenge free radicals or modulate antioxidant enzymes.

Modulation of Neurological and Receptor Systems

The central nervous system presents a primary area of investigation for novel indole derivatives, given the prevalence of the indole structure in neurotransmitters and related drugs. Research into this compound explores its potential to modulate key receptors implicated in neurological function and disorders. nih.gov

Positive allosteric modulators (PAMs) of the Cannabinoid 1 Receptor (CB1R) represent a promising therapeutic strategy. Unlike orthosteric agonists, PAMs bind to a different site on the receptor, which can enhance the effect of endogenous cannabinoids like anandamide. This approach may offer a more refined modulation of the endocannabinoid system, potentially avoiding the adverse effects associated with direct CB1R activation.

While direct studies on this compound as a CB1R PAM are not extensively detailed in available literature, research on structurally related indole compounds provides a basis for its investigation in this area. For instance, a class of 2-phenylindole (B188600) derivatives has been explored for CB1R allosteric modulation. The racemic compound GAT211, which is 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, contains a nitro-substituted side chain and has been identified as a CB1R allosteric modulator. nih.gov Further studies on other indole-based molecules, such as Org27569 and Org27759, have demonstrated that they can act as CB1R PAMs. These compounds were shown to increase the binding of CB1R agonists, a hallmark of positive allosteric modulation. nih.govacs.org This suggests that the indole scaffold, particularly with specific substitutions, is a viable pharmacophore for developing CB1R allosteric modulators. The investigation of this compound for such properties is a logical extension of this research, aiming to understand how the 5-fluoro and 3-nitrovinyl substituents influence interaction with the CB1R allosteric site.

The serotonin (B10506) system, with its various receptor subtypes, is a critical target for drugs treating neurological and psychiatric conditions. The high homology between certain serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes, presents a challenge in developing selective ligands. uni.lu Indole derivatives are a well-established class of compounds that interact with serotonin receptors.

Although specific binding data for this compound at 5-HT1A and 5-HT2A receptors is not available, studies on related compounds underscore the potential for this chemical class. For example, a series of aplysinopsin derivatives, which are based on an indole pharmacophore, were synthesized and tested for their affinity for human 5-HT1A, 5-HT2A, and 5-HT2C receptors. uni.lu The research demonstrated that modifications to the indole ring, including halogenation, significantly influence binding affinity and selectivity across these receptor subtypes. uni.lu One derivative with dichloro-substitution on the indole ring showed high selectivity for the 5-HT2C receptor, with no detectable affinity for 5-HT1A or 5-HT2A receptors. uni.lu This highlights the sensitivity of serotonin receptor binding to the substitution pattern on the indole core.

Table 1: Binding Affinities and Efficacy of Related Indole-Based Synthetic Cannabinoids at Serotonin Receptors This table presents data for related indole compounds, not this compound, to illustrate the interaction of the indole scaffold with serotonin receptors.

| Compound | Receptor Assay | pEC50 | Emax (%) |

|---|---|---|---|

| JWH-018 | 5-HT1AR/Gαi | 4.60 ± 0.30 | 128.4 ± 5.9 |

| 5-HT2AR/Gαq | 5.83 ± 0.40 | 122.6 ± 4.1 | |

| AM2201 | 5-HT1AR/Gαi | 5.69 ± 0.26 | 133.5 ± 3.9 |

| 5-HT2AR/Gαq | 4.79 ± 0.37 | 133.3 ± 7.8 |

Data adapted from reference cnr.it. pEC50 represents the negative logarithm of the molar concentration producing 50% of the maximal response. Emax is the maximum response, normalized to the effect of serotonin (5-HT).

Opioid receptors are critical targets for pain management. While research has broadly explored various chemical scaffolds for opioid receptor activity, specific data on this compound is lacking in the current scientific literature. However, the exploration of other nitrogen-containing bicyclic and heterocyclic systems for opioid receptor interaction is ongoing. For instance, a series of diazatricyclodecane derivatives bearing arylpropenyl chains have been evaluated for their binding affinity to µ-opioid receptors. nih.gov Within this series, modifications to an indenylidene moiety, including fluorine substitution, were shown to impact µ-receptor affinity. nih.gov While structurally distinct from this compound, these studies show that fluorine substitution on ring systems can be a key determinant in opioid receptor interaction.

Other Pharmacological Effects (e.g., Antimalarial, Antidiabetic)

Beyond the central nervous system, indole derivatives are investigated for a wide range of other pharmacological activities, including anti-infective and metabolic applications. nih.gov

The potential for indole compounds to serve as antimalarial agents is an active area of research. nih.gov The indole scaffold is present in various natural and synthetic compounds that exhibit activity against Plasmodium parasites, often through mechanisms like the inhibition of hemozoin formation or targeting novel pathways like the PfATP4 sodium channel. nih.gov The presence of a fluorine atom in a molecule can enhance metabolic stability and potency, a strategy used in designing new antimalarial candidates. nih.gov Furthermore, compounds containing nitroaryl groups, which share some electronic features with the nitrovinyl group, have been assessed for antiplasmodial activity, with some demonstrating potent effects against both drug-sensitive and multidrug-resistant strains of P. falciparum. researchgate.net

In the context of metabolic diseases, indole derivatives have been explored for their potential antidiabetic activity. nih.gov A key target in managing type 2 diabetes is the enzyme α-glucosidase, which is involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia. Research into a series of 5-fluoro-2-oxindole derivatives, which are structurally related to this compound, has shown promising results. Several of these compounds exhibited potent α-glucosidase inhibitory activity, significantly more potent than the standard drug, acarbose. Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of the enzyme.

Table 2: α-Glucosidase Inhibitory Activity of Related 5-Fluoro-2-oxindole Derivatives This table presents data for structurally related compounds, not this compound.

| Compound | IC50 (μM) |

|---|---|

| Compound 3d | 56.87 ± 0.42 |

| Compound 3f | 49.89 ± 1.16 |

| Compound 3i | 35.83 ± 0.98 |

| Acarbose (Reference) | 569.43 ± 43.72 |

| 5-Fluoro-2-oxindole (Parent) | 7510 ± 170 |

Data adapted from reference. IC50 is the half-maximal inhibitory concentration.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 2 Nitrovinyl Indole Analogs

Influence of Fluorine Substitution on Biological Activity

Positional Effects of Fluorine on Receptor Binding and Kinase Inhibition

The position of the fluorine atom on the indole (B1671886) ring can dramatically alter the biological activity of the compound. The introduction of fluorine changes the molecule's electronic properties and can provide new points of interaction with a biological target. For instance, studies on different classes of inhibitors have shown that a fluorine atom can be essential for fitting into a binding pocket.

However, the effect is not universally positive. In some scaffolds, like classical cannabinoids, the substitution of a hydroxyl group with a fluorine atom at the C-1 position was found to have a significant detrimental effect on CB1 receptor binding affinity. nih.gov Conversely, in a series of 1,5-diarylpyrazole derivatives designed as COX-2 inhibitors, a fluorinated lead compound showed high potency, though it was later modified to improve its metabolic profile. tandfonline.com For a series of indole-based MK2 inhibitors, functionalization at specific positions, guided by X-ray crystallography, was key to improving potency. nih.gov This highlights that the specific location of the fluorine atom is critical and its impact on activity must be determined on a case-by-case basis, as interactions are target-specific.

Electron-Withdrawing Effects and Lipophilicity Modulation

Fluorine is the most electronegative element, and its introduction into the indole ring has profound electronic effects. As a strong electron-withdrawing group, it can modulate the acidity (pKa) of the indole N-H group, which can be a critical hydrogen bond donor for interactions with kinase hinge regions or receptor binding sites. tandfonline.com

Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. tandfonline.com The stable carbon-fluorine bond also increases metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com This combination of electronic modification and enhanced lipophilicity makes fluorine a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of indole-based inhibitors.

Fluorine-Walk and Nitrogen-Walk Approaches

To systematically explore the impact of substitution on a molecular scaffold, medicinal chemists employ strategies such as the "fluorine-walk" and "nitrogen-walk". The fluorine-walk involves the systematic replacement of hydrogen atoms with fluorine atoms around the core structure of a ligand to identify regions that are sensitive to functionalization and to enhance properties like metabolic stability and biological activity. This approach has been successfully used to optimize 2-phenylindole (B188600) derivatives as CB1 receptor positive allosteric modulators.

Role of the Nitrovinyl Moiety in Bioactivity

The 3-(2-nitrovinyl) group is a critical pharmacophore that imparts significant biological activity to the indole scaffold. This moiety is a potent electron-withdrawing group and renders the vinyl β-carbon electrophilic. As a result, 3-(2-nitrovinyl)indoles are effective Michael acceptors. nih.govresearchgate.netosi.lvresearchgate.net This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine thiols, within the active sites of enzymes. This mechanism is a key feature for potent, often irreversible, inhibition of biological targets like the proteasome. nih.gov

Impact of Indole Ring Substitutions

Modifications to the indole ring itself, beyond the fluorine at position 5, are crucial for tuning the potency and selectivity of these compounds as inhibitors.

Effects of Alkyl, Aryl, and Heterocyclic Group Modifications

Structure-activity relationship studies on various indole-based kinase inhibitors have demonstrated that substitutions at multiple positions on the indole ring can have a significant impact on activity. For example, in one study on pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles, the introduction of a nitro group had opposing effects on kinase inhibitory activity depending on the core isomeric scaffold. For the pyrimido[5,4-b]indol-4-amines, adding a nitro group decreased inhibitory activity, whereas for the isomeric pyrimido[4,5-b]indol-4-amines, the nitro-substituted series was more active. mdpi.com

In another study focused on indole-2-carboxamides, the nature of the substituent at the C3 position was found to be critical for antiproliferative activity. nih.gov The synthesis of various analogs allows for a detailed understanding of the spatial and electronic requirements of the target's binding site. Attaching different alkyl, aryl, and heterocyclic groups can alter the compound's size, shape, and hydrogen bonding potential, leading to optimized interactions and improved inhibitory potency. For instance, the development of indole-based inhibitors for the MK2 kinase involved introducing aminomethyl groups to adjacent lactam rings to achieve gains in potency. nih.gov Similarly, SAR studies on TrkA inhibitors involved a campaign of optimizing various substitutions on the indole core. nih.gov

The data below illustrates SAR findings from a study on pyrimido-indole derivatives against various kinases.

Table 1: Kinase Inhibitory Activity of Substituted Pyrimido-Indole Derivatives

| Compound | R | Scaffold Isomer | CK1δ/ε IC50 (µM) | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | Haspin IC50 (µM) |

|---|---|---|---|---|---|---|

| 1a | H | Pyrimido[5,4-b]indole | >10 | 1.1 | >10 | >10 |

| 1d | 4-Morpholinylpropyl | Pyrimido[5,4-b]indole | 0.6 | >10 | >10 | >10 |

| 2a | H | 8-Nitro-pyrimido[5,4-b]indole | >10 | 7.6 | >10 | >10 |

| 3a | H | Pyrimido[4,5-b]indole | 0.7 | 1.1 | >10 | >10 |

| 4a | H | 6-Nitro-pyrimido[4,5-b]indole | 1.5 | 1.2 | >10 | >10 |

Data sourced from a study on pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives. The table demonstrates how substitutions (R group) and the placement of the nitro group on different scaffolds alter kinase inhibitory potency. mdpi.com

Linkage Variations between Indole Moieties

The spatial arrangement and connectivity between heterocyclic systems are pivotal in determining a molecule's interaction with biological targets. In the study of indole-based compounds, researchers have investigated how varying the linkage between two indole moieties influences biological activity. This exploration of molecular shape is crucial for optimizing lead compounds.

In one such study focusing on HIV-1 fusion inhibitors, a series of bisindole compounds were synthesized to analyze the impact of the linkage points between the indole rings. nih.gov The parent compound in the series featured a 6-6' carbon-carbon bond between the two indole scaffolds. To assess the importance of this specific linkage, analogs with 5-6', 6-5', and 5-5' connections were created and evaluated. nih.gov

The research findings indicated that any deviation from the original 6-6' linkage resulted in a notable decrease in activity. The analogs with 5-6', 6-5', and 5-5' linkages all demonstrated reduced binding affinity and lower efficacy in cell-based assays compared to the parent compound. nih.gov This suggests that the specific angle and distance between the two indole rings, dictated by the 6-6' linkage, are optimal for fitting into the target's binding pocket. Another type of linkage, the diarylmethane motif, where two indole rings are connected by a methylene (B1212753) bridge, is also a common structural feature in bioactive molecules. nih.gov

| Compound Linkage | Relative Binding Affinity | Relative Cell-Fusion Inhibition | Note |

|---|---|---|---|

| 6-6' (Parent Compound) | High | High | Serves as the benchmark for activity. |

| 5-6' | Reduced (3-4x less active) | Reduced (4-20x less active) | Alteration in molecular shape decreases efficacy. nih.gov |

| 6-5' | Reduced (3-4x less active) | Reduced (4-20x less active) | Demonstrates the sensitivity of the target to linker position. nih.gov |

| 5-5' | Reduced (3-4x less active) | Reduced (4-20x less active) | Confirms the optimal nature of the 6-6' linkage for this series. nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a fundamental role in determining biological activity. nih.govnih.gov Since drug-target interactions (like enzyme-substrate or receptor-ligand binding) are highly specific, the precise 3D shape of a molecule is often critical for a proper fit. Even subtle changes in stereochemistry can lead to significant differences in potency and efficacy. nih.gov

For 5-Fluoro-3-(2-nitrovinyl)indole, a key structural feature is the carbon-carbon double bond in the 2-nitrovinyl side chain. This double bond gives rise to geometric isomers, designated as (E) and (Z) isomers.

(E)-isomer (trans): The indole ring and the nitro group are on opposite sides of the double bond.

(Z)-isomer (cis): The indole ring and the nitro group are on the same side of the double bond.

The commonly available and referenced form of this compound is the (E)-isomer, as specified by its IUPAC name: 5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole. nih.gov This suggests that the trans configuration is likely the more stable or synthetically accessible isomer. More importantly, this specific geometry is crucial for its biological function, as the spatial relationship between the planar indole ring and the electron-withdrawing nitro group dictates how the molecule presents itself to its biological target. A change from the (E) to the (Z) configuration would significantly alter the molecule's shape, likely disrupting the optimal interaction with a binding site and reducing or abolishing its biological activity. Studies on other chiral compounds have shown that only specific isomers display significant biological potency, which can be due to stereoselective uptake by cells or specific binding requirements at the target site. nih.govnih.gov

| Isomer | Description | Implication for Activity |

|---|---|---|

| (E)-5-Fluoro-3-(2-nitrovinyl)indole | The indole and nitro groups are on opposite sides of the C=C double bond (trans). | This is the commonly identified active isomer, suggesting its geometry is optimal for target binding. nih.gov |

| (Z)-5-Fluoro-3-(2-nitrovinyl)indole | The indole and nitro groups are on the same side of the C=C double bond (cis). | This isomer would have a different molecular shape, which would likely lead to a weaker target interaction and lower biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach quantifies the effect of different physicochemical properties (such as electronic, steric, and hydrophobic features) on the potency of the molecules, providing valuable insights for designing more effective analogs. QSAR is recognized as a cost-effective tool to predict the properties of chemical compounds and can reduce the need for extensive animal testing. mdpi.com

For indole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. In a study on a series of 2,3-diaryl indoles as selective COX-2 inhibitors, researchers performed a Fujita-Ban analysis, a classical QSAR method, to determine the contribution of different substituents at various positions on the indole ring. nih.gov

The analysis revealed that the nature of the substituent at the 5-position of the indole—the same position occupied by the fluorine atom in this compound—has a distinct impact on inhibitory activity. The study found that certain substituents contribute positively to activity, while others have a negative effect. nih.gov For instance, the presence of a fluorine or bromine atom at the R3 position (position-5 of the indole) was found to have a negative contribution to the COX-2 inhibitory activity in that specific series of compounds. nih.gov In contrast, chlorine and methyl groups at the same position had a positive contribution. nih.gov Such models help to build a predictive understanding of how structural changes will affect a compound's performance.

| Position on Indole Ring | Substituent | Contribution to Activity (in studied series) | Reference |

|---|---|---|---|

| Position-5 (R3) | F (Fluoro) | Negative | nih.gov |

| Br (Bromo) | Negative | nih.gov | |

| Cl (Chloro) | Positive | nih.gov | |

| CH₃ (Methyl) | Positive | nih.gov |

Computational and Theoretical Investigations of 5 Fluoro 3 2 Nitrovinyl Indole

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

In studies involving derivatives of 5-fluoro-indole, molecular docking has been instrumental in understanding their inhibitory mechanisms. For instance, a series of (Z)-5-fluoro-3-(substituted benzylidene)indolin-2-one derivatives were synthesized and evaluated as potential α-glucosidase inhibitors. Molecular docking studies were performed to elucidate the interactions between these compounds and the α-glucosidase enzyme. The results indicated that the active compounds fit well within the binding pocket of the enzyme, forming key interactions with amino acid residues. Notably, compounds exhibiting strong inhibitory activity, such as 3i (IC50 = 35.83 ± 0.98 µM), formed multiple hydrogen bonds with residues like Asp214, Asp349, and Arg439, which are crucial for stabilizing the ligand-protein complex. The docking scores for these compounds correlated well with their experimentally determined inhibitory activities, validating the binding mode predictions.

The following table summarizes the docking results for selected 5-fluoro-2-oxindole derivatives against α-glucosidase.

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues |

| 3d | 56.87 ± 0.42 | -8.2 | Asp214, Glu276, Gln278, Asp349 |

| 3f | 49.89 ± 1.16 | -8.5 | Asp214, Glu276, Asp349, Arg439 |

| 3i | 35.83 ± 0.98 | -8.8 | Asp214, Asp349, Arg439 |

| Acarbose | 569.43 ± 43.72 | -7.5 | Asp214, Asp349, Arg439 |

This interactive table is based on data from studies on 5-fluoro-2-oxindole derivatives.

These studies demonstrate how molecular docking can effectively rationalize the structure-activity relationships (SAR) of 5-fluoro-indole derivatives and guide the design of more potent inhibitors by optimizing interactions with the target protein.

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. nih.gov The indole (B1671886) scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its ability to participate in various interactions with biological targets. ajchem-b.comnih.gov

For fluoro-indole derivatives, pharmacophore models help to distill the key structural motifs responsible for their therapeutic effects. nih.gov A typical pharmacophore model for an indole-based kinase inhibitor, for example, might include:

A hydrogen bond donor feature corresponding to the indole N-H group.

An aromatic ring feature representing the indole core itself, capable of forming π-π stacking interactions.

One or more hydrogen bond acceptor sites on the side chains.

A hydrophobic feature.

The fluorine atom at the 5-position can significantly influence the electronic properties of the indole ring and may participate in specific interactions, such as hydrogen bonding or multipolar interactions, which can be incorporated into more refined pharmacophore models. nih.gov These models are then used for virtual screening of large chemical databases to identify novel compounds with the desired activity or to guide the structural modification of existing leads to enhance potency and selectivity. nih.govresearchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a docked conformation and understanding the conformational changes that may occur upon ligand binding.

MD simulations have been applied to study fluoro-indole derivatives in biological systems. For example, all-atom MD simulations were used to probe the effect of incorporating a 5-fluoro-tryptophan (a derivative of 5-fluoro-indole) into a membrane protein. These simulations, running for over 1.65 microseconds, revealed that the fluorine atom could form an extra hydrogen bond within the protein's binding pocket, influencing the conformational equilibrium of the protein dimer.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time. In studies of related indole derivatives, RMSD values for the protein backbone typically stabilize after an initial equilibration period, indicating a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in docking. For instance, simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein showed that a hydrogen bond between the indole-like ring and a tyrosine residue (TYR505) was maintained during 99% of the simulation time, confirming its importance for stable binding.

These simulations provide critical insights into the dynamic behavior of the ligand-receptor complex, which is essential for a comprehensive understanding of the binding mechanism.

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, are used to determine the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide information on molecular orbitals, charge distribution, and reactivity.

For 5-fluoroindole (B109304), ab initio studies have been conducted to determine its structure in both the ground and electronically excited states. ajchem-b.com These calculations help to understand how the fluorine substituent alters the electronic properties of the indole ring system compared to the parent indole molecule.

A key application of these methods is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's reactivity and its potential to participate in charge-transfer interactions with a biological target. In a study on 5-fluoro-1H-indole-2,3-dione-triazoles, DFT calculations were used to analyze the FMOs. The results showed that the incorporation of a triazole moiety improved the pharmacological activity, a finding that was rationalized by the changes in the FMO energy gap and distribution. Such analyses are vital for predicting the bioactivity and chemical stability of new derivatives.

Network Pharmacology Analysis

Network pharmacology is an integrative approach that combines systems biology and computational techniques to investigate the complex relationships between drugs, biological targets, and diseases. It aims to understand a drug's mechanism of action from a holistic, network-based perspective rather than a single-target view.

For indole derivatives, network pharmacology has been successfully employed to elucidate their mechanisms of action. In a study on Geissoschizine methyl ether, an indole alkaloid, network pharmacology was used to predict its therapeutic targets in the context of Parkinson's disease. acs.org The process typically involves:

Target Prediction: Using databases like SwissTargetPrediction to identify potential protein targets of the compound.

Network Construction: Building a "compound-target-pathway" network to visualize the interactions.

Pathway and Function Enrichment Analysis: Using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways and processes that are significantly modulated by the compound's targets.

For Geissoschizine methyl ether, this approach predicted that the compound primarily acts by targeting proteins such as AKT1 and DRD2, and is involved in the "Neuroactive ligand-receptor interaction" signaling pathway. acs.org A similar analysis for 5-Fluoro-3-(2-nitrovinyl)indole could reveal its potential polypharmacology, identifying multiple targets and pathways through which it may exert its biological effects and helping to predict both its therapeutic potential and possible off-target effects.

Prediction of Biological Activity and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. Various computational models are used to estimate properties based on molecular structure.

Studies on related 5-fluoro-indole derivatives have shown that they often possess good drug-like properties. For example, physicochemical parameters calculated for a series of 5-fluoroisatin-triazole molecules indicated that they adhered to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Similarly, in silico ADME predictions for novel indole derivatives designed as glucokinase activators showed promising absorption and excretion profiles.

The following table lists key ADME-related properties that are commonly predicted for drug candidates.

| Property | Description | Desired Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 Da |

| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų |

This interactive table outlines key parameters from Lipinski's Rule of Five and other ADME-related guidelines.

By calculating these and other properties for this compound, researchers can rapidly assess its potential as a drug candidate and identify any liabilities that may need to be addressed through chemical modification.

Advanced Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes for Biological Imaging

The intrinsic properties of the indole (B1671886) scaffold, known for its fluorescence, combined with the electronic influence of its substituents, make 5-Fluoro-3-(2-nitrovinyl)indole a candidate for developing fluorescent probes. chemimpex.com These probes are designed to visualize and track dynamic processes within living cells and organisms. rsc.org

Fluorescent probes typically consist of a fluorophore (the light-emitting component) and a reactive moiety that interacts with a specific biological target. In this context, the fluorinated indole ring can serve as the fluorophore. The nitrovinyl group can act as a fluorescence quencher or as a reactive site. Upon reaction with a specific analyte, such as an enzyme or a reactive oxygen species, the electronic structure of the molecule is altered, leading to a "turn-on" fluorescence signal. nih.gov This mechanism allows for the detection and imaging of specific bioactive molecules, providing insights into cellular homeostasis, signal transduction, and metabolism. rsc.org The development of such probes is crucial for understanding life phenomena and exploring new technologies for disease diagnosis and drug discovery. rsc.orgresearchgate.net

Table 1: Design Principles for Fluorescent Probes Based on this compound

| Component | Role | Function in this compound |

| Fluorophore | Emits light upon excitation | The indole ring system serves as the fluorescent core. |

| Reactive/Recognition Site | Interacts with the target analyte | The nitrovinyl group can act as a reactive site for specific biomolecules (e.g., thiols) or as a quencher whose properties change upon reaction. |

| Signaling Mechanism | Translates the binding event into a change in fluorescence | Interaction at the nitrovinyl group can disrupt quenching, leading to a "turn-on" fluorescent signal. |

Integration into Organic Electronic Devices and Sensors

In the field of materials science, this compound is recognized for its potential in creating organic electronic devices and sensors. chemimpex.com The performance of these devices is highly dependent on the electronic properties of the organic molecules used.

The presence of both a fluorine atom and a nitro group—both strongly electron-withdrawing—on the indole scaffold significantly modifies its electronic characteristics. This unique combination can enhance the electronic properties of materials derived from it. chemimpex.com These tailored electronic features are desirable for applications in:

Organic Semiconductors: The molecule could be used as a building block for n-type or p-type semiconductors in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Sensors: An electronic sensor could be fabricated where the interaction of the nitrovinyl group with a specific chemical analyte alters the conductivity or other electronic properties of the material, allowing for sensitive detection.

Synthesis of Functionalized Materials (e.g., Polymers, Coatings)

The reactivity of this compound allows it to serve as a key component in the synthesis of functionalized materials with customized properties. chemimpex.com The nitrovinyl group is a particularly useful functional handle for a variety of chemical transformations.

This reactivity enables its use in:

Polymer Synthesis: The nitrovinyl group can participate in polymerization reactions, such as Michael additions, allowing for the incorporation of the fluoroindole unit into polymer backbones. This could yield polymers with unique optical, electronic, or thermal properties.

Surface Functionalization and Coatings: The compound can be grafted onto surfaces to create functional coatings. For example, attaching it to the surface of a material could alter its surface energy, conductivity, or biocompatibility.

Research into Nitric Oxide Donor Systems

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including those in the cardiovascular, nervous, and immune systems. nih.gov This has spurred extensive research into the development of nitric oxide donor drugs that can release NO in a controlled manner for therapeutic purposes. nih.govresearchgate.net

The nitrovinyl moiety of this compound positions it as a compound of interest for research into novel NO donor systems. The nitro group can be a source of NO, which could potentially be released under specific physiological conditions, such as enzymatic reduction. The development of molecules that can deliver NO to targeted sites could offer therapeutic benefits for a wide range of diseases. nih.govnih.gov This approach is analogous to other "hybrid drugs," where an NO-donating moiety is attached to another pharmacologically active scaffold to enhance its therapeutic profile. nih.gov

Applications as Precursors for Isotope-Labeled Biomolecules (e.g., 19F-13C labeled proteins for NMR studies)

One of the most advanced applications of fluorinated indole derivatives is in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu this compound serves as a valuable precursor for the synthesis of isotopically labeled amino acids, specifically 5-fluorotryptophan (B555192). ucla.edu This labeled amino acid can then be incorporated into proteins for detailed structural and dynamic studies using ¹⁹F NMR. rsc.orgnih.gov

The fluorine nucleus (¹⁹F) is an excellent probe for biological systems for several key reasons: ucla.edu

It has a nuclear spin of ½ and 100% natural abundance.

It possesses a high gyromagnetic ratio, resulting in a signal-to-noise ratio that is 83% as high as that of protons (¹H).

It has a very wide range of chemical shifts, making it extremely sensitive to small changes in its local chemical environment.

Fluorine is virtually absent in biological systems, providing a clear background for NMR studies.

By incorporating 5-fluorotryptophan (synthesized from a precursor like this compound) into a protein, researchers can use ¹⁹F NMR to investigate protein folding, dynamics, ligand binding, and aggregation in a straightforward manner, often with simple one-dimensional experiments. ucla.edunih.gov Furthermore, synthesizing indoles with both ¹⁹F and ¹³C labels enables advanced NMR experiments that can measure distances and correlations, providing high-resolution structural information. rsc.orgresearchgate.netmit.edu

Table 2: Comparison of Nuclei Used in Biomolecular NMR

| Property | ¹H (Proton) | ¹³C (Carbon-13) | ¹⁹F (Fluorine-19) |

| Natural Abundance | 99.98% | 1.1% | 100% |

| Spin (I) | 1/2 | 1/2 | 1/2 |

| Relative Sensitivity | 1.00 | 0.016 | 0.83 |

| Chemical Shift Range (ppm) | ~15 | ~200 | >400 |

| Biological Abundance | High | High | Virtually Absent |

| Data sourced from principles of NMR spectroscopy. ucla.edu |

Future Perspectives and Research Challenges

Elucidating Undiscovered Biological Pathways and Mechanisms

While 5-Fluoro-3-(2-nitrovinyl)indole is recognized as a valuable intermediate in the synthesis of bioactive molecules, particularly for potential anticancer and neurological therapies, the specific biological pathways it modulates are not fully understood. chemimpex.com Future research must focus on delineating its precise mechanisms of action.

One promising area of investigation is its potential interaction with G-quadruplex (G4) DNA structures. Studies on structurally related 5-nitroindole (B16589) derivatives have shown that they can bind to the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and subsequent cell-cycle arrest in cancer cells. nih.gov Investigating whether this compound shares this mechanism could open new avenues for cancer therapy.

Furthermore, related oxindole (B195798) compounds, such as 5-fluoro-2-oxindole, have been shown to inhibit the phosphorylation of key signaling proteins like JNK and p-38 and modulate microglial activation in models of inflammatory pain. nih.gov This suggests that this compound could potentially target mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in inflammation and cellular stress responses. The reactive nitrovinyl group enhances its potential to interact with various biological targets, making it a candidate for the development of fluorescent probes to visualize cellular processes and uncover novel pathways. chemimpex.com

Designing Novel Derivatives with Enhanced Potency and Selectivity

A significant research effort will involve the rational design and synthesis of novel derivatives of this compound to improve its therapeutic index. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound. By systematically modifying the core structure, researchers can enhance potency against specific targets while minimizing off-target effects.

Examples from related indole (B1671886) compounds demonstrate the feasibility of this approach:

Substitution on the Indole Core : The synthesis of various 2-CF3-indoles shows that both electron-donating and electron-withdrawing groups can be introduced at various positions on the indole ring to modulate activity. nih.gov

Modification of the Side Chain : Research on 5-nitroindole derivatives has shown that altering flexible elements while preserving the core scaffold can fine-tune binding affinity for targets like the c-Myc G-quadruplex. nih.govresearchgate.net

Addition of Heterocyclic Moieties : Incorporating units like triazoles into the 5-fluoroindoline-2,3-dione structure has been shown to significantly improve antimicrobial potency. researchgate.net

These strategies can be applied to this compound to create a library of new chemical entities with potentially superior pharmacological profiles.

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of this compound from a laboratory curiosity to a viable therapeutic precursor hinges on the development of efficient, cost-effective, and environmentally friendly synthetic routes. Current research highlights several promising avenues for indole synthesis that could be adapted for this purpose.

| Synthesis Method | Key Features | Reference |

| Leimgruber-Batcho | Widely used in industry due to available starting materials (2-nitrotoluene derivatives). Involves reductive cyclization. | diva-portal.org |

| Fisher Indole Synthesis | A well-known method involving the acid-catalyzed ring-closure of a hydrazone. | diva-portal.org |

| Iron Powder Reduction | A method for the reductive cyclization of 4-fluoro-2-(methyl malonate) nitrobenzene (B124822) that uses readily available materials and offers high yields, making it suitable for industrial scale-up. | google.com |

| Catalytic Olefination | A stereoselective method to produce nitrostyrenes, which can then undergo one-pot cyclization to form the indole ring, representing an efficient process. | nih.gov |

Future research should focus on optimizing these methods to minimize the use of hazardous reagents and expensive heavy metal catalysts, thereby improving the sustainability of the synthesis. diva-portal.orggoogle.com

Exploration of New Therapeutic Applications Beyond Current Scope

The established potential of this compound in oncology and neurology is just the beginning. chemimpex.com The broader family of fluorinated indoles exhibits a wide spectrum of biological activities, suggesting that this compound and its derivatives could be repurposed for new therapeutic applications. nih.gov

Potential new areas for exploration include:

Antiviral Agents : Fluorinated indole derivatives have demonstrated potent inhibition of HIV-1 replication and activity against viruses like Coxsackie B4. nih.gov

Anti-inflammatory Drugs : The known effects of related compounds on inflammatory pathways suggest a role in treating chronic inflammatory pain. nih.gov

Enzyme Inhibitors : 5-fluoro-2-oxindole derivatives have been investigated as potential α-glucosidase inhibitors for the management of diabetes. nih.gov

Antimicrobial Agents : The incorporation of different chemical groups has yielded 5-fluoroindole (B109304) derivatives with significant antibacterial and antifungal properties. researchgate.net

Beyond medicine, the compound's electronic properties make it a candidate for applications in materials science, such as in the development of organic electronic devices and sensors. chemimpex.com

Addressing Research Gaps for Comprehensive Pharmacological Profiling

A complete understanding of the therapeutic potential of this compound is currently hampered by significant gaps in its pharmacological profile. While initial studies are promising, a systematic and comprehensive evaluation is necessary.

Key research gaps to be addressed include:

Stereoisomer Activity : The biological activities of the (E) and (Z) isomers of the nitrovinyl group have not been separately evaluated. Since stereochemistry can profoundly impact pharmacological effect, this is a critical area for investigation. nih.govnih.gov

Pharmacokinetics and Toxicology : There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Comprehensive in vivo studies are needed to assess its bioavailability, metabolic fate, and potential toxicity.

Systematic Target Screening : While some potential targets have been suggested based on related compounds, a broad screening against a diverse panel of receptors, enzymes, and ion channels is required to identify its primary targets and potential off-target liabilities.

In Vivo Efficacy : The majority of the current understanding is based on in vitro data and the activity of related structures. Validating its therapeutic potential requires rigorous testing in relevant animal models of disease.

Closing these research gaps will be essential for the successful translation of this compound from a promising chemical entity into a clinically relevant molecule.

Q & A

Q. What role does the nitrovinyl group play in the biological activity of indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.